3-amino-5-bromo-1,2-dihydropyridine-2-thione
Description
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMJOLDROOGWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734142 | |
| Record name | 3-Amino-5-bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64007-61-0 | |
| Record name | 3-Amino-5-bromo-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64007-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-bromo-1,2-dihydropyridine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Several procedures utilize palladium catalysis to functionalize the pyridine ring and introduce substituents that facilitate subsequent thione formation:
| Reagents & Catalysts | Conditions | Yield | Remarks |
|---|---|---|---|
| Pd2(dba)3, xantphos, Cs2CO3 in 1,4-dioxane at 95°C for 18 h | Argon atmosphere, sealed tube | 40-49% | Coupling with various bromopyridines or aryl halides to form amino-substituted intermediates |
| Pd(OAc)2, xantphos, Cs2CO3 in dry 1,4-dioxane at 100°C for 3 h | Argon atmosphere | 35.7% | Coupling with substituted phenoxy derivatives |
| Pd(dba)3, xantphos, Cs2CO3 in dioxane at 85°C overnight | Argon atmosphere | ~57% | Formation of amino-substituted pyridin-2-one derivatives |
These reactions are typically followed by purification through silica gel chromatography using methanol/dichloromethane or ethyl acetate/hexanes gradients.
Use of Sodium Hydride in N,N-Dimethylformamide (DMF)
Another approach involves nucleophilic substitution facilitated by sodium hydride in DMF:
- Procedure:
To a solution of (6-chloro-pyridin-3-yl)-(4-methyl-piperazin-1-yl)-methanone (2.0 g, 7.46 mmol) in DMF (10 mL), 3-amino-5-bromo-1-methyl-1H-pyridin-2-one (1.8 g, 8.95 mmol) and sodium hydride (537 mg, 22.4 mmol) are added. The mixture is stirred for 18 hours, quenched with water, extracted with ethyl acetate, dried, concentrated, and purified by flash chromatography to yield the substituted product (900 mg, 1.94 mmol).
This method is useful for preparing amino-substituted intermediates that can be further converted to thione derivatives.
Carbamate Intermediate Formation
A method to prepare bromo phenyl carbamate intermediates involves:
- Procedure:
Phenyl chloroformate (2.32 mL, 3 equiv) is added dropwise to a suspension of potassium thiocyanate (1.79 g, 3 equiv) in acetone (12 mL) at room temperature. After stirring and heating to 60°C for 10 minutes, aminopyridone (1.25 g, 6.15 mmol) in acetone (5 mL) is added and stirred overnight. The mixture is filtered, washed, concentrated, and chromatographed to give bromo phenyl carbamate (~77% yield).
This intermediate can be a precursor for further thiocarbonylation steps.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Thiophosgene-mediated thiourea formation | 5-bromo-3-amino-1-methyl-2-pyridone, thiophosgene, ethanolamine | Chloroform, aqueous NaHCO3 | RT to 60°C, 1-1.5 h | Not specified | Direct introduction of thiourea moiety |
| Pd-catalyzed cross-coupling | Pd2(dba)3 or Pd(OAc)2, xantphos, Cs2CO3 | 1,4-dioxane, water, n-butanol | 85–110°C, 0.75–18 h | 35–49% | Formation of amino-substituted intermediates |
| Sodium hydride nucleophilic substitution | Sodium hydride, aminopyridone derivatives | DMF | RT, 18 h | Not specified | Formation of substituted pyridin-2-one derivatives |
| Carbamate intermediate synthesis | Phenyl chloroformate, potassium thiocyanate, aminopyridone | Acetone | RT to 60°C, overnight | ~77% | Precursor for thiocarbonylation |
Research Findings and Notes
The use of palladium catalysts with phosphine ligands (e.g., xantphos) is critical for efficient cross-coupling reactions, enabling the introduction of various substituents on the pyridine ring that can be further transformed into the thione derivative.
Base selection (Cs2CO3, K3PO4, NaH) and solvent choice (DMF, dioxane, chloroform) significantly influence reaction yields and product purity.
The thiophosgene method is a classical approach for introducing thiourea groups, which upon further reaction can yield the thione functionality characteristic of this compound.
Purification techniques such as silica gel chromatography with gradient elution (MeOH/DCM or EtOAc/hexanes) are standard to isolate high-purity products.
Reported yields vary from moderate (35%) to good (77%) depending on the method and substrate, indicating room for optimization in industrial or laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromo-1,2-dihydropyridine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.
Coupling Reactions: The amino group can participate in coupling reactions, forming bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3-amino-5-bromo-1,2-dihydropyridine-2-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-bromo-1,2-dihydropyridine-2-thione depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The amino and thione groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1,2-dihydropyridine-2-thione scaffold is a versatile framework modified by substituents at positions 3, 5, or 5. Below is a comparative analysis of key analogues:
Structural and Substituent Variations
Physicochemical Properties
- Solubility: The amino group in this compound improves aqueous solubility compared to non-polar analogues like 1-methyl-1,2-dihydropyridine-2-thione .
- Electronic Effects : Bromine’s inductive effect lowers electron density at position 5, making it a site for nucleophilic attack. In contrast, the trifluoromethyl group in the 6-position increases acidity of the thione group .
- Stability : Fluorinated derivatives (e.g., 3-fluoro-1,2-dihydropyridine-2-thione) exhibit enhanced metabolic stability compared to brominated analogues, critical for pharmaceutical applications .
Biological Activity
3-Amino-5-bromo-1,2-dihydropyridine-2-thione, a heterocyclic compound with the molecular formula CHBrNS, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group at the 3-position, a bromine atom at the 5-position, and a thione group at the 2-position, which contribute to its reactivity and potential therapeutic applications.
The synthesis of this compound typically involves the bromination of 3-amino-2-thiopyridine using brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. This reaction requires controlled temperatures to ensure selective bromination at the desired position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. This mechanism underlies its potential as a lead compound in drug discovery and development.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, compounds containing similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure allows it to act on multiple cancer cell lines. Studies have reported that related pyridine derivatives possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of the bromine atom is believed to enhance these effects through electron-withdrawing properties that stabilize reactive intermediates .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. Compounds with similar scaffolds have shown potential in reducing inflammation markers in various models, suggesting that this compound may share these beneficial properties .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to participate in a wider range of chemical reactions compared to similar compounds such as 3-amino-5-bromopyridine or 2-amino-5-bromopyridine. The thione group enhances its reactivity and biological versatility.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Amino and thione groups | Antimicrobial, anticancer, anti-inflammatory |
| 3-Amino-5-bromopyridine | Lacks thione group | Limited biological activity |
| 2-Amino-5-bromopyridine | Different amino position | Varies in reactivity |
Study on Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various pyridine derivatives against E. coli and S. aureus. The results indicated that the presence of the bromine atom significantly enhanced the antimicrobial activity compared to non-brominated analogs .
Anticancer Screening
In a study focusing on anticancer properties, this compound was tested against MCF-7 breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-amino-5-bromo-1,2-dihydropyridine-2-thione, and how do they influence experimental handling?
- Answer: The compound’s molecular formula (C₅H₄BrN₂S), molecular weight (~213.07 g/mol), and tautomeric equilibrium (thione-thiol) are critical for solubility and stability. The bromine atom enhances electrophilicity, facilitating nucleophilic substitution, while the thione group contributes to metal coordination and redox activity. Storage should prioritize anhydrous conditions and inert atmospheres to prevent decomposition. Structural analogs like 3-fluoro-1,2-dihydropyridine-2-thione exhibit similar sensitivity to moisture and oxygen .
Q. What synthetic methodologies are commonly employed to prepare this compound, and what are their limitations?
- Answer: A prevalent route involves cyclization of 3-amino-5-bromo-1,2,4-triazole with 2-chlorobenzonitrile in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base. Yields typically range from 60–75%, with challenges in regioselectivity and byproduct formation. Alternative methods include halogenation of precursor dihydropyridines using N-bromosuccinimide (NBS), but this requires precise temperature control to avoid over-bromination .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties for this compound?
- Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for calculating bond dissociation energies, frontier molecular orbitals, and charge distribution. For example, DFT can model the thione group’s nucleophilic reactivity or the bromine atom’s electrophilic susceptibility. Basis sets such as 6-31G(d,p) are suitable for geometry optimization, while solvent effects can be incorporated using the SMD model .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., NMR vs. XRD)?
- Answer: For XRD analysis, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures and validate bond lengths/angles. Discrepancies between experimental NMR (e.g., unexpected coupling patterns) and computational predictions may arise from dynamic effects like tautomerism. Variable-temperature NMR or isotopic labeling can clarify such ambiguities. Cross-validating with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. How can reaction conditions be tailored to introduce substituents at specific positions on the dihydropyridine-thione core?
- Answer: The bromine atom at position 5 is amenable to Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) for aryl/heteroaryl introductions. For amino group modifications, reductive amination or protection/deprotection strategies (e.g., Boc groups) are effective. Solvent choice (e.g., THF for polar intermediates) and microwave-assisted heating can enhance reaction efficiency .
Methodological and Analytical Questions
Q. What advanced techniques characterize thione tautomerism or redox behavior in this compound?
- Answer: Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) differentiate thione (C=S) and thiol (C-SH) forms. Electrochemical methods (cyclic voltammetry) reveal redox potentials linked to the thione group’s electron-transfer capacity. Fluorescent probes leveraging PET (photoinduced electron transfer) mechanisms, as seen in TPE-based systems, can track tautomeric shifts in real-time .
Q. How should researchers design biological activity assays to evaluate this compound’s antimicrobial or anticancer potential?
- Answer: Standard protocols include:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- ROS detection via DCFH-DA fluorescence to probe oxidative stress mechanisms.
Control experiments with structural analogs (e.g., non-brominated derivatives) isolate the bromine’s role in bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
